Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)-
Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)-
Ergotamine is a naturally occurring ergot alkaloid with vasoconstrictor and analgesic property. Ergotamine selectively binds and activates serotonin (5-HT) 1D receptors located on intracranial blood vessels, including those on arterio-venous anastomoses, thereby resulting in vasoconstriction and reducing the blood flow in cerebral arteries that may lead to relieve of vascular headaches. This agent also selectively binds to alpha-adrenergic receptors, thereby stimulating vascular smooth muscle and causing vasoconstriction in both arteries and veins, which also contributes to the relief of headaches. Furthermore, the activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release.
Ergotamine, also known as gynergen or ergo-kranit, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Ergotamine is a drug which is used for use as therapy to abort or prevent vascular headache, e. g. , migraine, migraine variants, or so called "histaminic cephalalgia". Ergotamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, ergotamine is primarily located in the membrane (predicted from logP). Ergotamine is a potentially toxic compound.
Ergotamine is a peptide ergot alkaloid that is dihydroergotamine in which a double bond replaces the single bond between positions 9 and 10. It has a role as a non-narcotic analgesic, a vasoconstrictor agent, a serotonergic agonist, an alpha-adrenergic agonist and a mycotoxin.
Ergotamine, also known as gynergen or ergo-kranit, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Ergotamine is a drug which is used for use as therapy to abort or prevent vascular headache, e. g. , migraine, migraine variants, or so called "histaminic cephalalgia". Ergotamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, ergotamine is primarily located in the membrane (predicted from logP). Ergotamine is a potentially toxic compound.
Ergotamine is a peptide ergot alkaloid that is dihydroergotamine in which a double bond replaces the single bond between positions 9 and 10. It has a role as a non-narcotic analgesic, a vasoconstrictor agent, a serotonergic agonist, an alpha-adrenergic agonist and a mycotoxin.
Brand Name:
Vulcanchem
CAS No.:
113-15-5
VCID:
VC0013844
InChI:
InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)
SMILES:
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Molecular Formula:
C33H35N5O5
Molecular Weight:
581.7 g/mol
Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)-
CAS No.: 113-15-5
Reference Standards
VCID: VC0013844
Molecular Formula: C33H35N5O5
Molecular Weight: 581.7 g/mol
CAS No. | 113-15-5 |
---|---|
Product Name | Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)- |
Molecular Formula | C33H35N5O5 |
Molecular Weight | 581.7 g/mol |
IUPAC Name | N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39) |
Standard InChIKey | XCGSFFUVFURLIX-VFGNJEKYSA-N |
Isomeric SMILES | C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |
SMILES | CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Canonical SMILES | CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Colorform | Needles from alcohol; prisms from benzene; plates from acetone Elongated prisms from benzene |
Melting Point | 397 °F decomposes (EPA, 1998) 213.5 dec °C 213 °C, decomposes 213.5°C |
Physical Description | Powder or liquid forms available as drugs. Used in obstetrics and in the treatment of migraine headaches. (EPA, 1998) Solid |
Description | Ergotamine is a naturally occurring ergot alkaloid with vasoconstrictor and analgesic property. Ergotamine selectively binds and activates serotonin (5-HT) 1D receptors located on intracranial blood vessels, including those on arterio-venous anastomoses, thereby resulting in vasoconstriction and reducing the blood flow in cerebral arteries that may lead to relieve of vascular headaches. This agent also selectively binds to alpha-adrenergic receptors, thereby stimulating vascular smooth muscle and causing vasoconstriction in both arteries and veins, which also contributes to the relief of headaches. Furthermore, the activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release. Ergotamine, also known as gynergen or ergo-kranit, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Ergotamine is a drug which is used for use as therapy to abort or prevent vascular headache, e. g. , migraine, migraine variants, or so called "histaminic cephalalgia". Ergotamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, ergotamine is primarily located in the membrane (predicted from logP). Ergotamine is a potentially toxic compound. Ergotamine is a peptide ergot alkaloid that is dihydroergotamine in which a double bond replaces the single bond between positions 9 and 10. It has a role as a non-narcotic analgesic, a vasoconstrictor agent, a serotonergic agonist, an alpha-adrenergic agonist and a mycotoxin. |
Related CAS | 379-79-3 (2:1 tartrate salt) |
Shelf Life | Stable under recommended storage conditions. /Ergotamine tartrate/ Very hygroscopic. Darkens and decomposes on exposure to air, heat and light. |
Solubility | less than 1 mg/mL at 68° F (NTP, 1992) Slight In water, 2.91 mg/L at 25 °C (est) Almost insoluble in water Very soluble in benzene, ethyl ether, chloroform Soluble in about 70 parts methanol, 150 parts acetone, 300 parts alcohol; freely soluble in chloroform, pyridine, glacial acetic acid; moderately soluble in ethyl acetate; slightly soluble in benzene; almost insoluble in petroleum ether 2.23e-01 g/L |
Synonyms | Cornutamine Ergo Kranit ergo sanol Ergo-Kranit Ergodryl Mono Ergomar Ergostat Ergotamine Ergotamine Tartrate Ergotamine Tartrate (2:1) Ergotaminine Gynergen Lingraine Mono, Ergodryl Tartrate, Ergotamine |
Vapor Pressure | 1.60X10-24 mm Hg at 25 °C (est) |
PubChem Compound | 3251 |
Last Modified | Nov 12 2021 |
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